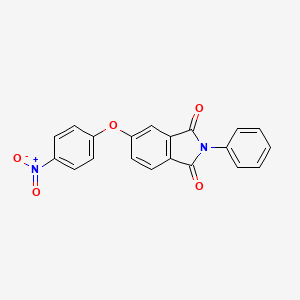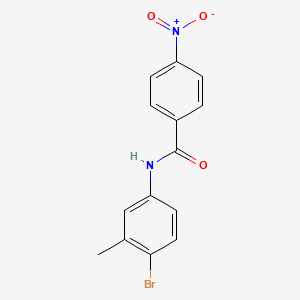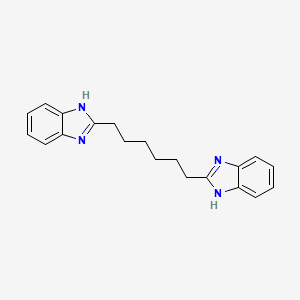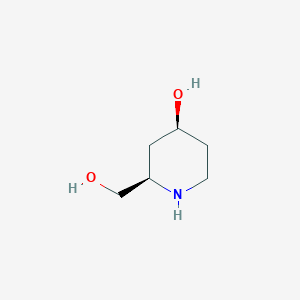![molecular formula C22H15N3O5 B11710806 3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)
3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones, and they often exhibit interesting biological activities.
Métodos De Preparación
The synthesis of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves a condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Análisis De Reacciones Químicas
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has shown potential as a chemosensor for detecting specific ions, such as cyanide ions.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can form hydrogen bonds and π-π stacking interactions with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can be compared with other hydrazone derivatives, such as:
3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3-hydroxy-2-naphthohydrazide:
These comparisons highlight the uniqueness of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide in terms of its specific substituents and resulting properties.
Propiedades
Fórmula molecular |
C22H15N3O5 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c26-20-12-15-6-2-1-5-14(15)11-18(20)22(27)24-23-13-16-9-10-21(30-16)17-7-3-4-8-19(17)25(28)29/h1-13,26H,(H,24,27)/b23-13+ |
Clave InChI |
RFJKXZCUYXCKAF-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide](/img/structure/B11710748.png)
![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)

![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)
![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)

![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
